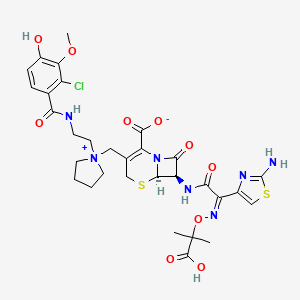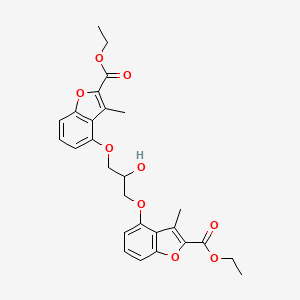
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thiazolidine ring, and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a reaction between a thiol and an aldehyde or ketone.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a piperidine ring, a thiazolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
85486-57-3 |
|---|---|
Fórmula molecular |
C16H28N2O3S |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3S/c1-10-6-11(2)9-18(8-10)12(19)7-16(5)17-13(14(20)21)15(3,4)22-16/h10-11,13,17H,6-9H2,1-5H3,(H,20,21) |
Clave InChI |
HMQNCLDYZGWGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)CC2(NC(C(S2)(C)C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
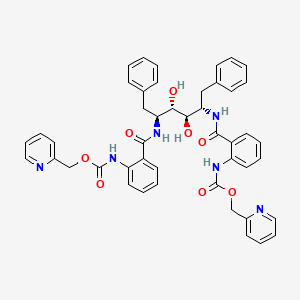
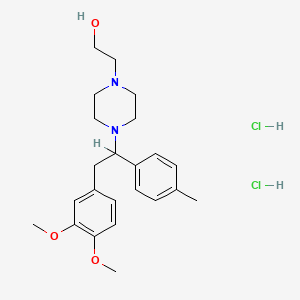
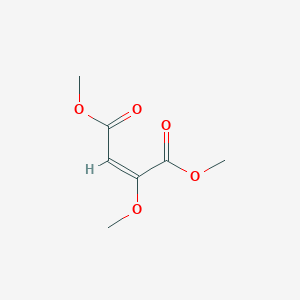
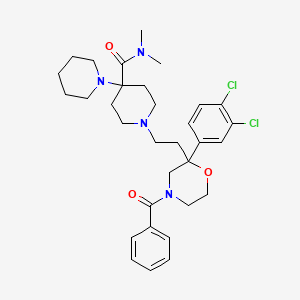

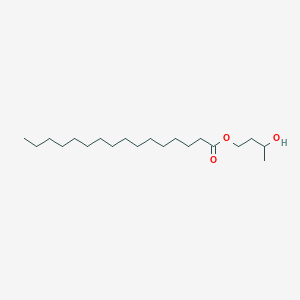
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



